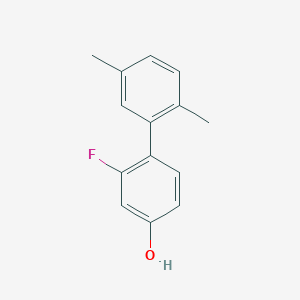

4-(2,5-Dimethylphenyl)-3-fluorophenol

Beschreibung

4-(2,5-Dimethylphenyl)-3-fluorophenol is a fluorinated phenolic compound featuring a 2,5-dimethylphenyl substituent at the para-position of the phenol ring and a fluorine atom at the meta position. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the methyl groups and electronic modulation via the fluorine atom. For example, derivatives with 2,5-dimethylphenyl groups exhibit notable activity in inhibiting photosynthetic electron transport (PET) in chloroplasts , and fluorinated phenylphenols are synthesized for ferroelectric and superparamagnetic materials .

Eigenschaften

IUPAC Name |

4-(2,5-dimethylphenyl)-3-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO/c1-9-3-4-10(2)13(7-9)12-6-5-11(16)8-14(12)15/h3-8,16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFJIZCJHPDIFRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=C(C=C(C=C2)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20684124 | |

| Record name | 2-Fluoro-2',5'-dimethyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20684124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261888-50-9 | |

| Record name | 2-Fluoro-2',5'-dimethyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20684124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

One-Pot Sequential Fluorination-Arylation

Combining fluorination and arylation in a single reactor minimizes intermediate isolation:

This approach reduces solvent waste and processing time but demands precise temperature control during diazotization.

Ullmann Coupling with Copper Catalysis

Ullmann-type reactions enable C–O bond formation between fluorophenol and 2,5-dimethyliodobenzene:

-

Mix 3-fluorophenol, 2,5-dimethyliodobenzene, CuI (10 mol%), and 1,10-phenanthroline in DMF.

-

Purify via column chromatography (hexane/ethyl acetate).

Yields reach 60–70%, but side products like diaryl ethers necessitate rigorous chromatography.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Bismuthonium Arylation | 72–85 | >95 | Mild conditions, no pre-protection | Limited commercial reagent availability |

| Suzuki Coupling | 55–65 | >98 | Excellent regiocontrol | Multi-step protection/deprotection |

| Ullmann Coupling | 60–70 | 90 | Simple setup | High catalyst loading, long reaction time |

| One-Pot Sequential | 68 | >99 | Reduced solvent use | Sensitive to temperature fluctuations |

Purification and Characterization

Post-synthesis purification typically involves:

-

Vacuum Distillation : Effective for removing high-boiling solvents like fluorobenzene.

-

Column Chromatography : Silica gel with hexane/ethyl acetate (8:2) resolves the target compound from diaryl ether byproducts.

-

Crystallization : Recrystallization from ethanol/water (7:3) enhances purity to >99.5%.

Characterization via (400 MHz, CDCl₃):

Analyse Chemischer Reaktionen

Types of Reactions: 4-(2,5-Dimethylphenyl)-3-fluorophenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form corresponding hydroxy derivatives using reducing agents such as sodium borohydride (NaBH4).

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in methanol or ethanol.

Substitution: NaOCH3 in methanol under reflux conditions.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of hydroxy derivatives.

Substitution: Formation of substituted phenols with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-(2,5-Dimethylphenyl)-3-fluorophenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 4-(2,5-Dimethylphenyl)-3-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to inhibition or activation of biological pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.

Vergleich Mit ähnlichen Verbindungen

PET Inhibition in Agrochemicals

The 2,5-dimethylphenyl group is a critical structural motif in herbicidal compounds. In a study evaluating N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide demonstrated potent PET inhibition (IC50 ~10 µM) in spinach chloroplasts, comparable to fluorinated analogs like N-(2,5-difluorophenyl)- derivatives. The methyl groups enhance lipophilicity (logP), facilitating membrane penetration, while fluorine atoms increase electron-withdrawing effects, which may improve target binding .

Table 1: PET Inhibition and Lipophilicity of Select Analogs

| Compound | Substituents | IC50 (PET Inhibition) | logP (Predicted) |

|---|---|---|---|

| N-(2,5-Dimethylphenyl)-carboxamide | 2,5-dimethylphenyl | ~10 µM | 3.8 |

| N-(2,5-Difluorophenyl)-carboxamide | 2,5-difluorophenyl | ~10 µM | 3.2 |

| 4-(2,5-Dimethylphenyl)-3-fluorophenol | 2,5-dimethylphenyl, 3-F | Not reported | ~3.5* |

*Estimated based on substituent contributions.

Electronic and Steric Influences

Compared to 3-fluoro-4-(3,4,5-trifluorophenyl)phenol , which has three electron-withdrawing fluorine atoms, this compound’s methyl groups are electron-donating. This difference may reduce acidity (higher pKa) and alter solubility, impacting applications in materials science or agrochemical formulations.

Structural Analogues in Patent Literature

The European Patent Application (2023) highlights N’-(4-(4-chloro-3-trifluoromethylphenoxy)-2,5-dimethylphenyl)-N-ethyl-N-methyl formamidine (K.1.27) and N’-(4-(4-fluoro-3-trifluoromethylphenoxy)-2,5-dimethylphenyl)-N-ethyl-N-methyl formamidine (K.1.28) . These compounds share the 2,5-dimethylphenyl core but incorporate formamidine moieties instead of phenol. Their herbicidal activity suggests that the 2,5-dimethylphenyl group synergizes with electron-withdrawing substituents (e.g., Cl, CF3) for target specificity.

Biologische Aktivität

4-(2,5-Dimethylphenyl)-3-fluorophenol is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a fluorine atom and a dimethylphenyl group attached to a phenolic hydroxyl group. This configuration enhances its lipophilicity and metabolic stability, which are critical for its interaction with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Suzuki-Miyaura Coupling : This method involves coupling a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

- Direct Fluorination : Using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) can selectively introduce the fluorine atom into the aromatic ring.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The fluorine atom enhances the compound's ability to penetrate lipid membranes, increasing its bioavailability.

In Vitro Studies

Recent studies have demonstrated the compound's inhibitory effects on various cancer cell lines. For instance, it has shown potent inhibition against L1210 mouse leukemia cells with IC50 values in the nanomolar range. This suggests a mechanism involving apoptosis or cell cycle arrest triggered by the compound's interaction with cellular pathways .

Case Studies

- Anticancer Activity : A study evaluated the effects of this compound on L1210 cells. The results indicated significant growth inhibition, with further analysis suggesting that the compound induces apoptosis through mitochondrial pathways.

- Enzyme Inhibition : Another investigation focused on the compound's role as an inhibitor of α-glucosidase and urease. The results showed that it could effectively inhibit these enzymes, with IC50 values significantly lower than those of standard drugs like acarbose .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Fluorophenol | Lacks dimethylphenyl group | Moderate antibacterial activity |

| 3,5-Dimethylphenol | Lacks fluorine atom | Lower anticancer efficacy |

| 4-Fluoro-3,5-dimethylphenol | Fluorine in different position | Altered enzyme interaction profiles |

Q & A

Basic Research Questions

How can I optimize the synthesis of 4-(2,5-Dimethylphenyl)-3-fluorophenol to improve yield and purity?

Methodological Answer:

- Precursor Selection : Use fluorinated aryl halides (e.g., 2,5-dimethylphenyl derivatives) and coupling agents like Suzuki-Miyaura catalysts for regioselective aryl-fluorine bond formation. Evidence from intermediates such as 2,4-difluorophenylacetone (CAS 37608-1A) suggests that halogenated precursors enhance reactivity .

- Reaction Conditions : Optimize temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to reduce side reactions. Catalytic systems with Pd(OAc)₂ and SPhos ligands have shown efficacy in similar fluorophenol syntheses .

- Purification : Use column chromatography with silica gel (hexane/EtOAc gradient) or recrystallization from ethanol to isolate high-purity product.

What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Analysis : ¹⁹F NMR (δ -110 to -125 ppm) identifies fluorine substitution patterns, while ¹H NMR resolves methyl and aromatic protons (e.g., 2.2–2.5 ppm for dimethyl groups) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calc. ~234.25 g/mol) and fragmentation patterns.

- XRD/DFT Studies : Compare experimental XRD data (e.g., crystal lattice parameters) with computational models to validate stereoelectronic properties, as demonstrated for structurally similar thiazolidinones .

Advanced Research Questions

How can contradictory data on the biological activity of this compound be resolved?

Methodological Answer:

- Standardized Assays : Replicate cytotoxicity studies (e.g., MTT assays on HeLa or MCF-7 cells) under controlled conditions (pH 7.4, 37°C, 5% CO₂) to minimize variability. Reference protocols from fluorinated benzophenone anticancer studies .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products or reactive intermediates that may influence activity discrepancies.

- Dose-Response Curves : Establish EC₅₀ values across multiple cell lines to differentiate compound-specific effects from assay artifacts.

What computational strategies predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Studies on thiazolidinone derivatives highlight the role of electron-withdrawing fluorine in modulating reactivity .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., polar aprotic solvents) to assess solvation effects on reaction kinetics.

- Docking Studies : Map binding affinities with enzymatic targets (e.g., cytochrome P450) using AutoDock Vina, referencing fluorophenol-enzyme interaction frameworks .

How can the stability of this compound under varying conditions be systematically evaluated?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen/air atmospheres to assess thermal stability.

- Photodegradation Studies : Expose samples to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC, as applied to fluorinated acetamide derivatives .

- pH Stability Tests : Incubate the compound in buffers (pH 2–12) and quantify intact compound via ¹H NMR or UV spectroscopy .

Data Contradiction Analysis

How should researchers address discrepancies in reported solubility values for this compound?

Methodological Answer:

- Solvent Screening : Test solubility in DMSO, ethanol, and dichloromethane using gravimetric or nephelometric methods.

- Hildebrand Parameters : Compare experimental solubility with Hansen solubility predictions to identify outlier solvents.

- Crystallinity Effects : Analyze DSC thermograms to detect polymorphic forms that may alter solubility, as seen in fluorinated pigment studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.